Benzofuran-4-ol

Catalog No.
S684286
CAS No.
480-97-7
M.F
C8H6O2
M. Wt
134.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzofuran-4-ol

CAS Number

480-97-7

Product Name

Benzofuran-4-ol

IUPAC Name

1-benzofuran-4-ol

Molecular Formula

C8H6O2

Molecular Weight

134.13 g/mol

InChI

InChI=1S/C8H6O2/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5,9H

InChI Key

CFBCZETZIPZOGW-UHFFFAOYSA-N

SMILES

C1=CC(=C2C=COC2=C1)O

Canonical SMILES

C1=CC(=C2C=COC2=C1)O

1-Benzofuran-4-ol belongs to the class of organic compounds known as benzofurans. These are organic compounds containing a benzene ring fused to a furan. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen atom. 1-Benzofuran-4-ol is slightly soluble (in water) and a very weakly acidic compound (based on its pKa).

Benzofuran-4-ol (CAS 480-97-7) is a specialized bicyclic heteroaromatic building block characterized by a fused furan and phenol ring system with the hydroxyl group specifically positioned at C-4. As a solid at room temperature (melting point 57-58 °C) with a predicted pKa of approximately 9.37, it offers distinct handling and reactivity profiles compared to simpler liquid phenols. In chemical procurement and pharmaceutical manufacturing, it serves as an essential, non-interchangeable precursor for the synthesis of 4-substituted benzofuran derivatives, including biologically active aurones, PAR4 antagonists, and specific kinase inhibitors. Procuring this exact regioisomer is critical for controlling downstream regioselectivity during electrophilic aromatic substitution, bypassing the historically low-yield synthetic routes required to build the 4-hydroxybenzofuran core from acyclic or simple monocyclic precursors [1].

Research Fit

Medicinal chemistry scaffold Derivatization-ready building block for lead optimization and library synthesis
Lead-like physicochemical profile Reported XLogP ~2.0, TPSA ~33.4 Ų informs pharmacokinetic research fit
Specific 4-hydroxy substitution Supports 5-LOX pharmacophore interaction studies; not interchangeable with other isomers

Substituting Benzofuran-4-ol with its more common and synthetically accessible isomer, Benzofuran-5-ol, fundamentally alters downstream synthetic pathways and final API activity. The position of the hydroxyl group dictates the regiochemistry of electrophilic aromatic substitution; the 4-OH group directs incoming electrophiles (such as halogens or formyl groups) to the 5- and 7-positions, whereas the 5-OH isomer directs them to the 4- and 6-positions. This absolute regiochemical divergence means that Benzofuran-5-ol cannot be used to synthesize 4,5-disubstituted or 4,7-disubstituted benzofuran targets, such as specific HCV RNA-dependent RNA polymerase inhibitors or PAR4 antagonists. Furthermore, the starting material for synthesizing the 4-OH core (2,6-dihydroxyacetophenone) is significantly higher in cost than the 2,5-analog used for the 5-OH core, making the direct procurement of Benzofuran-4-ol a critical strategic choice to avoid costly, multi-step in-house cyclization and reduction processes [1].

Substitution Risk

Target Compound
Potential Substitute
Benzofuran-4-ol
Positional Isomers (e.g., 5-hydroxy)
Supports 5-LOX pharmacophore interaction context
Pharmacophore interaction profile may not transfer; reported 5-LOX inhibition not inherent to 5-hydroxy isomer
Predicted oral bioavailability profile (62.86%)
Predicted ADMET properties may shift; altered molecular recognition and metabolism reported
Efficient derivatization via Smiles rearrangement
Synthetic protocol and yield may differ significantly; method transfer not validated

Regiocontrol in Electrophilic Aromatic Substitution

The primary procurement driver for Benzofuran-4-ol is its specific directing effect during electrophilic aromatic substitution. The electron-donating 4-hydroxyl group activates the 5- and 7-positions of the benzofuran ring. In contrast, the comparator Benzofuran-5-ol directs electrophiles to the 4- and 6-positions. This distinction is critical when synthesizing highly substituted pharmaceutical intermediates, such as PAR4 antagonists, where precise bromination or functionalization at the 5-position is required. Using the 5-OH isomer results in entirely different regioisomers that are inactive against the target receptors[1].

Evidence DimensionElectrophilic directing positions
Target Compound DataDirects to 5- and 7-positions
Comparator Or BaselineBenzofuran-5-ol (directs to 4- and 6-positions)
Quantified Difference100% divergence in major substitution products
ConditionsStandard electrophilic aromatic substitution (e.g., bromination, formylation)

Buyers must select Benzofuran-4-ol to achieve the correct substitution pattern for 4,5- or 4,7-disubstituted benzofuran APIs, as isomers will yield unusable byproducts.

Oral Bioavailability (In Silico)
Data to verify
Target: 62.86% (4-OH)
Comparator: 54.29% (5-OH)
Supports lead-like screening context; predicted higher probability of passive absorption
In silico prediction via admetSAR 2; class-level ADMET inference

Bypassing High-Cost Precursor Cyclization

In-house synthesis of Benzofuran-4-ol requires starting from 2,6-dihydroxyacetophenone or 2,6-dihydroxybenzaldehyde, which are historically high-cost precursors compared to the 2,5-analogs used for Benzofuran-5-ol. The synthetic route involves conversion to 4-hydroxybenzofuran-3(2H)-one followed by lithium borohydride reduction, which can suffer from variable yields (e.g., ~76% under optimized conditions) and requires stringent anhydrous handling. Direct procurement of high-purity Benzofuran-4-ol eliminates these complex, multi-step cyclization and reduction bottlenecks, directly accelerating downstream library generation[1].

Evidence DimensionSynthetic steps and precursor cost
Target Compound Data0 steps (direct procurement)
Comparator Or BaselineIn-house synthesis (requires 2+ steps from high-cost 2,6-dihydroxy precursors)
Quantified DifferenceElimination of multi-step cyclization/reduction and associated yield losses
ConditionsLaboratory-scale to pilot-scale API intermediate synthesis

Purchasing this compound directly saves significant labor and raw material costs associated with difficult bicyclic ring-closure reactions.

Derivatization via Smiles
Method context
Good to high overall yields reported for 4-hydroxy isomer
Supports efficient SAR library synthesis and late-stage functionalization
Qualitative comparison; yields may vary depending on substrate scope

Target Binding Specificity in Aurone Derivatives

When used as a building block for naturally occurring aurone analogs (e.g., aureusidin derivatives), the 4-OH position imparts specific binding affinities that cannot be replicated by other isomers. For example, in the synthesis of DRAK2 inhibitors, aurones derived from the 4-OH core (compound 6b) demonstrate an IC50 of 1.89 µM, whereas the 5-OH derived analogs (compound 6c) show an IC50 of 1.38 µM, and unsubstituted baselines show 1.63 µM. Similarly, in HCV RNA-dependent RNA polymerase (RdRp) inhibitors targeting Thumb Pocket I, the spatial orientation of the 4-OH group is critical for optimal hydrogen bonding within the allosteric site [1].

Evidence DimensionIC50 in DRAK2 inhibition (aurone derivatives)
Target Compound Data1.89 µM (4-OH derivative 6b)
Comparator Or Baseline1.38 µM (5-OH derivative 6c)
Quantified Difference0.51 µM shift in IC50 due to exact hydroxyl positioning
Conditionsin vitro enzyme assay for DRAK2 inhibition

For medicinal chemistry programs, the exact regioisomer must be procured to explore specific structure-activity relationships and fit precise allosteric binding pockets.

Natural Product Occurrence
Supporting evidence
Identified in Lonchocarpus castilloi
Privileged scaffold context for biologically inspired drug design
Class-level natural product inspiration; not a functional guarantee

Thermal Behavior and pKa for Formulation Compatibility

Benzofuran-4-ol exhibits a melting point of 57-58 °C, making it a solid at standard room temperature, which facilitates easier weighing, transfer, and storage compared to many liquid phenolic compounds. Its predicted pKa of 9.37 indicates a slightly weaker acidity than standard phenol (~9.95), influencing its solubility profile and reactivity in base-catalyzed O-alkylation reactions. Proper procurement specifications must account for its solid state and recommend storage at 2-8 °C to maintain purity and prevent oxidative degradation over time[1].

Evidence DimensionPhysical state and Melting Point
Target Compound DataSolid (Melting Point 57-58 °C)
Comparator Or BaselinePhenol (Melting Point 40.5 °C, highly hygroscopic)
Quantified Difference~17 °C higher melting point, distinct handling requirements
ConditionsStandard laboratory conditions (1 atm, 25 °C)

The solid state of Benzofuran-4-ol simplifies precise stoichiometric weighing in sensitive pharmaceutical syntheses compared to handling low-melting or liquid analogs.

Synthesis of PAR4 Antagonists

Benzofuran-4-ol is the ideal starting material for synthesizing novel protease-activated receptor 4 (PAR4) antagonists. Its specific 4-OH directing effect allows for precise functionalization at the 5-position, which is critical for developing antiplatelet agents with high efficacy and reduced bleeding risks [1].

Development of Aurone-Based Antivirals

As a direct precursor to 4-hydroxybenzofuran-3(2H)-one, this compound is essential for generating aureusidin analogs and other aurones that act as allosteric inhibitors of the HCV RNA-dependent RNA polymerase (binding at Thumb Pocket I) [2].

Kinase Inhibitor Library Generation

In medicinal chemistry, Benzofuran-4-ol is utilized to build libraries of DRAK2 inhibitors. The distinct spatial arrangement of the 4-hydroxyl group provides unique structure-activity relationship (SAR) data compared to 5-OH or 6-OH isomers, enabling the optimization of binding affinity and selectivity [3].

Regioselective Halogenation Studies

For chemical methodology development, Benzofuran-4-ol serves as a benchmark substrate for testing novel electrophilic aromatic substitution conditions, specifically evaluating the directing power of the 4-OH group against the inherent reactivity of the fused furan ring [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
5-LOX inhibitor research
4-Hydroxy pharmacophore motif
5-LOX enzyme assay context
Compound library synthesis
Smiles rearrangement reactivity
Derivatization yield assessment
Natural product-inspired design
Validated natural scaffold
Biological activity profiling
ADMET-guided fragment discovery
Lead-like ADMET profile
In silico ADMET model validation

XLogP3

2

Wikipedia

4-Benzofuranol

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